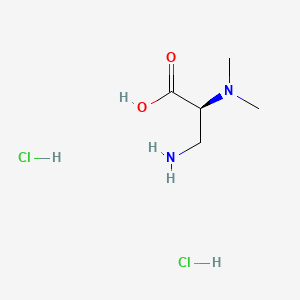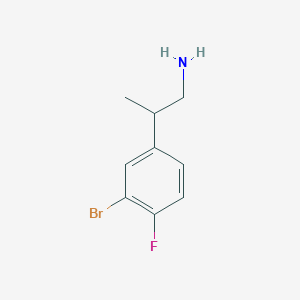
2-(3-Bromo-4-fluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylpropanamine, featuring a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluoroacetophenone.
Reduction: The ketone group of 3-bromo-4-fluoroacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride, resulting in 3-bromo-4-fluorophenylethanol.
Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, alkoxy, or amino groups) under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxylamine, alkoxides, or amines in the presence of a base or catalyst.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)propan-1-amine
- 2-(3-Bromo-4-methylphenyl)propan-1-amine
- 2-(3-Bromo-4-nitrophenyl)propan-1-amine
Uniqueness
2-(3-Bromo-4-fluorophenyl)propan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-4,6H,5,12H2,1H3 |
Clave InChI |
PMBWWWAUXJOJKC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1=CC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


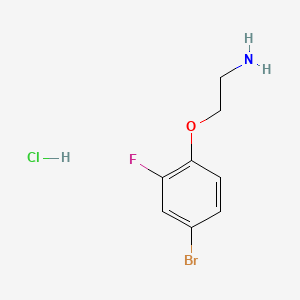
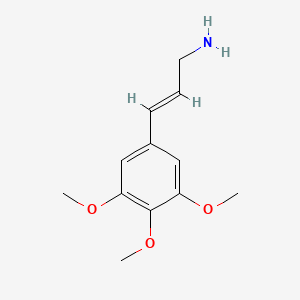

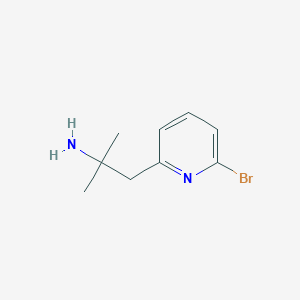
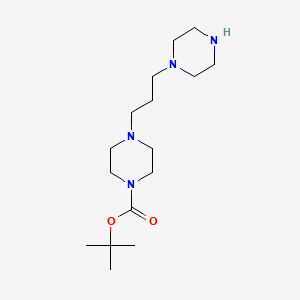
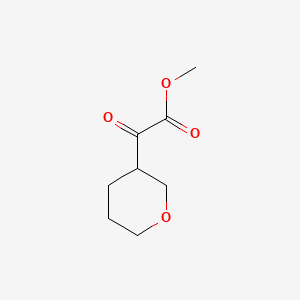
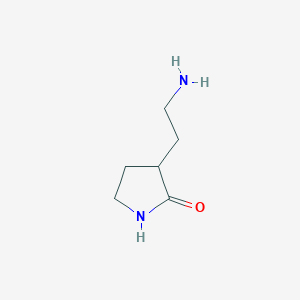
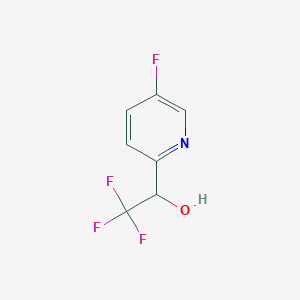
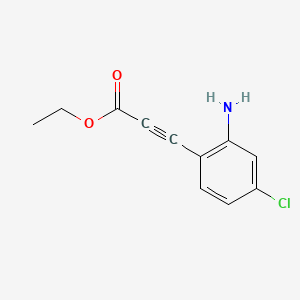
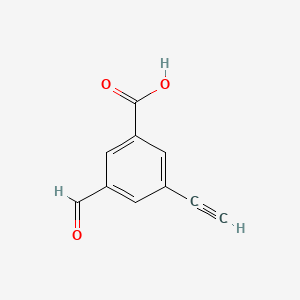
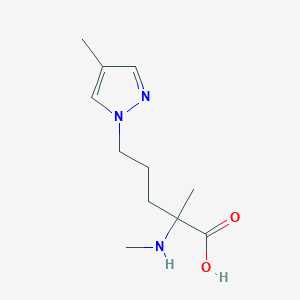
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
amino}-3-oxopentanoate](/img/structure/B13548102.png)
